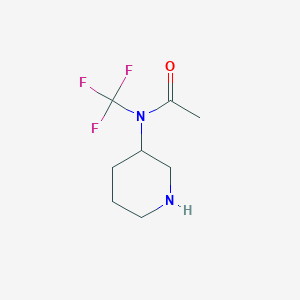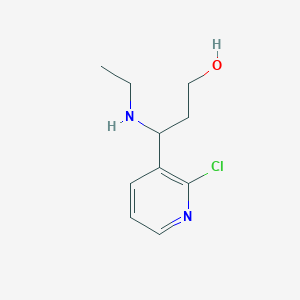![molecular formula C16H10Br4N2O4S B13950964 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530155-74-9](/img/structure/B13950964.png)
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its multiple bromine substitutions and a unique structure that includes a methoxybenzoyl group and a carbamothioylamino linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and industrial applications.
化学反応の分析
Types of Reactions
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or halogen groups.
科学的研究の応用
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bromine atoms and functional groups enable it to form strong interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid functions.
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzoic acid
- 3,5-Dibromobenzoic acid
- 3,5-Dibromo-4-hydroxybenzoic acid
Uniqueness
Compared to these similar compounds, 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its additional methoxybenzoyl and carbamothioylamino groups
特性
CAS番号 |
530155-74-9 |
|---|---|
分子式 |
C16H10Br4N2O4S |
分子量 |
645.9 g/mol |
IUPAC名 |
3,5-dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H10Br4N2O4S/c1-26-13-9(3-7(18)5-11(13)20)14(23)22-16(27)21-12-8(15(24)25)2-6(17)4-10(12)19/h2-5H,1H3,(H,24,25)(H2,21,22,23,27) |
InChIキー |
PYBUKDDGOBZKMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
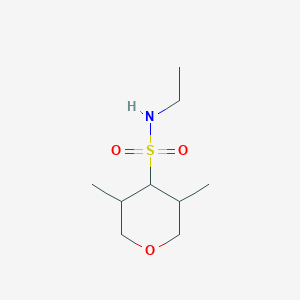
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
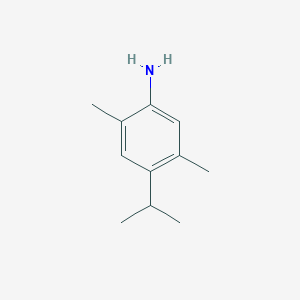
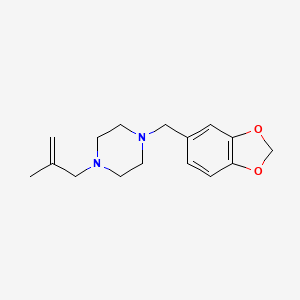

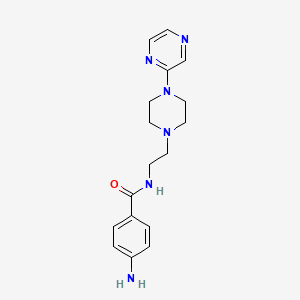
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
